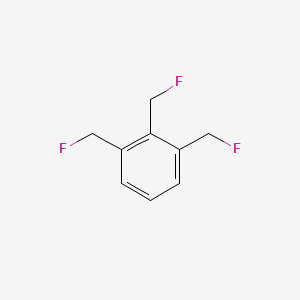

1,2,3-Tris(fluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

921595-54-2 |

|---|---|

Molecular Formula |

C9H9F3 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

1,2,3-tris(fluoromethyl)benzene |

InChI |

InChI=1S/C9H9F3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 |

InChI Key |

VEIDAQXBGNTRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)CF)CF)CF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1,2,3-Tris(fluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthetic routes for 1,2,3-tris(fluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures for this specific isomer, this document outlines two plausible synthetic pathways based on established organofluorine chemistry. The methodologies for the synthesis of key precursors and their subsequent fluorination are detailed, drawing upon analogous transformations for related compounds.

Introduction

The introduction of trifluoromethyl groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry. These groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. While the synthesis and properties of 1,3,5- and 1,2,4-tris(trifluoromethyl)benzene are well-documented, the vicinal 1,2,3-isomer remains a less explored yet potentially valuable scaffold. This guide aims to bridge this knowledge gap by proposing detailed synthetic strategies.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered the most viable for the synthesis of this compound. Both pathways commence from the readily available starting material, 1,2,3-trimethylbenzene (hemimellitene).

Diagram of Proposed Synthetic Pathways

Caption: Two proposed synthetic routes to this compound from 1,2,3-trimethylbenzene.

Route A: Oxidation and Subsequent Fluorination

This pathway involves the oxidation of the methyl groups of 1,2,3-trimethylbenzene to carboxylic acids, followed by the fluorination of the resulting 1,2,3-benzenetricarboxylic acid.

Step 1: Synthesis of 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid)

The oxidation of 1,2,3-trimethylbenzene to hemimellitic acid is a known transformation.[1]

Experimental Protocol (Proposed):

A detailed experimental protocol for the oxidation of 1,2,3-trimethylbenzene could not be definitively located in the searched literature. However, a general procedure for the oxidation of alkylbenzenes to carboxylic acids often involves strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid under forcing conditions.

Illustrative Workflow for Oxidation

Caption: A proposed workflow for the synthesis of 1,2,3-benzenetricarboxylic acid.

Step 2: Fluorination of 1,2,3-Benzenetricarboxylic Acid

The conversion of carboxylic acid functional groups to trifluoromethyl groups can be achieved using sulfur tetrafluoride (SF₄).[2] This reaction is often performed under pressure in a suitable autoclave.

Experimental Protocol (Proposed):

A general procedure for the fluorination of a benzenetricarboxylic acid with SF₄ is adapted here.[3]

-

Reaction Setup: In a high-pressure autoclave (e.g., Hastelloy C), 1,2,3-benzenetricarboxylic acid and anhydrous hydrogen fluoride (HF) as a catalyst and solvent are added. The autoclave is sealed and cooled.

-

Addition of SF₄: Sulfur tetrafluoride is condensed into the cooled autoclave.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 100-150 °C) for several hours with stirring. The pressure inside the vessel will increase significantly.

-

Work-up: After cooling, the excess SF₄ and HF are carefully vented through a basic scrubber. The crude product is then isolated.

-

Purification: The crude product can be purified by distillation or chromatography to yield this compound.

Route B: Chlorination and Subsequent Fluorination (Swarts Reaction)

This alternative pathway involves the exhaustive free-radical chlorination of the methyl groups of 1,2,3-trimethylbenzene, followed by a halogen exchange reaction.

Step 1: Synthesis of 1,2,3-Tris(trichloromethyl)benzene

The synthesis of tris(trichloromethyl)benzenes can be achieved through the free-radical chlorination of the corresponding trimethylbenzene. This reaction is typically initiated by UV light or a radical initiator.

Experimental Protocol (Proposed):

An analogous procedure for the chlorination of p-xylene is adapted.

-

Reaction Setup: 1,2,3-trimethylbenzene is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

-

Chlorination: Chlorine gas is bubbled through the substrate at an elevated temperature while being irradiated with UV light. The reaction is highly exothermic and requires careful temperature control.

-

Monitoring: The reaction is monitored by GC or ¹H NMR to follow the disappearance of the methyl protons and the appearance of the desired product.

-

Work-up and Purification: Once the reaction is complete, the excess chlorine is removed, and the crude product is purified, for instance by recrystallization, to give 1,2,3-tris(trichloromethyl)benzene.

Step 2: Fluorination of 1,2,3-Tris(trichloromethyl)benzene

The Swarts reaction, which employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), is a classic method for converting polychlorinated alkanes to their corresponding fluoro derivatives.[4]

Experimental Protocol (Proposed):

-

Reaction Setup: 1,2,3-tris(trichloromethyl)benzene, antimony trifluoride, and a catalytic amount of antimony pentachloride are placed in a reaction flask equipped with a distillation apparatus.

-

Reaction: The mixture is heated, and the lower-boiling this compound is distilled off as it is formed.

-

Purification: The collected distillate is washed with aqueous acid (e.g., HCl) to remove any antimony salts, followed by a wash with water and a base (e.g., NaHCO₃ solution), and finally with water again. The organic layer is then dried and purified by fractional distillation.

Illustrative Workflow for Swarts Fluorination

Caption: A proposed workflow for the Swarts fluorination of 1,2,3-tris(trichloromethyl)benzene.

Quantitative Data

| Property | 1,3,5-Tris(trifluoromethyl)benzene | This compound |

| CAS Number | 729-81-7 | 42175-48-4 |

| Molecular Formula | C₉H₃F₉ | C₉H₃F₉ |

| Molecular Weight | 282.11 g/mol | 282.11 g/mol |

| Boiling Point | 120 °C / 750 mmHg | Data not available |

| Density | 1.514 g/mL at 25 °C | Data not available |

| Refractive Index | n20/D 1.359 | Data not available |

| ¹H NMR | δ ~7.9 ppm (s, 3H) | Data not available |

| ¹³C NMR | δ ~132 (q), 124 (q) ppm | Data not available |

| ¹⁹F NMR | δ ~ -63 ppm | Data not available |

Conclusion

The synthesis of this compound presents a significant challenge due to the lack of established protocols. However, based on fundamental principles of organic synthesis and known transformations for analogous compounds, two viable synthetic pathways have been proposed. Both routes, starting from 1,2,3-trimethylbenzene, offer plausible approaches to the target molecule. Further experimental investigation is required to optimize the reaction conditions and fully characterize the final product. The development of a reliable synthesis for this compound will undoubtedly open new avenues for research in drug discovery and materials science.

References

- 1. Hemimellitic acid - Wikipedia [en.wikipedia.org]

- 2. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]

- 5. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2,3-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1,2,3-tris(trifluoromethyl)benzene, a significant compound in the field of organofluorine chemistry. Often utilized as a building block in the synthesis of more complex molecules, its unique properties, conferred by the three trifluoromethyl groups, make it a compound of interest in pharmaceutical research and materials science. This document will cover its identification, chemical and physical properties, key experimental protocols, and applications. It is important to note that while the user query specified "1,2,3-tris(fluoromethyl)benzene," the prevalence of "1,2,3-tris(trifluoromethyl)benzene" in chemical literature and databases suggests the latter was the intended compound. This guide will proceed under that assumption.

Core Identification

1,2,3-Tris(trifluoromethyl)benzene is an aromatic compound where three trifluoromethyl (-CF3) groups are substituted on a benzene ring at the 1, 2, and 3 positions. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the chemical reactivity and physical properties of the benzene ring.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 42175-48-4[1] |

| IUPAC Name | 1,2,3-Tris(trifluoromethyl)benzene[1] |

| Molecular Formula | C9H3F9[1] |

| Molecular Weight | 282.11 g/mol [2][3][4][5] |

| Canonical SMILES | FC(F)(F)C1=CC=CC(C(F)(F)F)=C1C(F)(F)F[1] |

| InChI | InChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H[1] |

| InChI Key | RXJLQXXWAYTRIW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of tris(trifluoromethyl)benzene isomers are largely dictated by the arrangement of the bulky and electron-withdrawing trifluoromethyl groups. These properties are crucial for their application in synthesis and materials development.

Table 2: Physicochemical Data for Tris(trifluoromethyl)benzene Isomers

| Property | 1,2,3-Tris(trifluoromethyl)benzene | 1,3,5-Tris(trifluoromethyl)benzene |

| Physical State | Liquid[1] | Clear liquid[2][6] |

| Purity | 97.0%[1] | ≥ 98% (GC)[2] |

| Boiling Point | Not specified | 120 °C/750 mmHg (lit.)[3][4] |

| Density | Not specified | 1.514 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | Not specified | n20/D 1.359 (lit.)[3][4] |

Experimental Protocols

The synthesis and derivatization of tris(trifluoromethyl)benzene scaffolds are key to their utility as building blocks for more complex molecules. Due to the highly deactivated nature of the aromatic ring, direct nitration and subsequent reduction are often not feasible.

Synthesis of the Tris(trifluoromethyl)benzene Core

Modern synthetic strategies for creating aryl-CF₃ bonds often involve transition metal catalysis, with copper and palladium catalysts being prominent. These methods typically involve the cross-coupling of an aryl precursor with a trifluoromethyl source.

A general method for the synthesis of the 1,3,5-isomer involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4).[3][7][8][9]

Experimental Workflow for Synthesis of 1,3,5-Tris(trifluoromethyl)benzene

Caption: Synthesis of 1,3,5-Tris(trifluoromethyl)benzene.

Derivatization Reactions

Further functionalization of the tris(trifluoromethyl)benzene scaffold can be achieved through metalation followed by an electrophilic quench. This allows for the introduction of various functional groups onto the aromatic ring. For the 1,3,5-isomer, a strong base like n-butyllithium can deprotonate one of the ring protons, creating a lithio derivative. This intermediate can then react with electrophiles like carbon dioxide or iodine.

Logical Relationship for Derivatization of 1,3,5-Tris(trifluoromethyl)benzene

Caption: Derivatization via Metalation-Electrophilic Quench.

Applications in Research and Development

The introduction of trifluoromethyl groups into molecules is a well-established strategy for enhancing desirable properties in both pharmaceutical and material science contexts.

Pharmaceutical and Drug Development

The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals.[10] Its presence can significantly enhance the metabolic stability and lipophilicity of drug candidates, which can improve their bioavailability and in-vivo transport.[10] This has led to a substantial number of active ingredients currently under development containing fluorine. While direct applications of 1,2,3-tris(trifluoromethyl)benzene in pharmaceuticals are not widely documented, its isomers serve as crucial building blocks for synthesizing novel pharmaceutical compounds.[2][11]

Materials Science

In materials science, perfluoroalkylation is employed to create materials with advantageous properties such as resistance to heat, oil, stains, and water. The trifluoromethyl groups in tris(trifluoromethyl)benzene can impart enhanced thermal stability, chemical inertness, and specific solubility profiles to polymers. Although not commonly polymerized directly, 1,2,3-tris(trifluoromethyl)benzene and its isomers are critical starting materials for creating specialized fluorinated monomers. These monomers are then used to develop high-performance polymers.[2]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

- 4. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

- 5. 1,3,5-三(三氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3,5-Tris(trifluoromethyl)benzene CAS#: 729-81-7 [m.chemicalbook.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

- 9. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Spectroscopic Analysis of 1,2,3-Tris(fluoromethyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characteristics of 1,2,3-tris(fluoromethyl)benzene. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the 1,2,3-isomer remains elusive. This document, therefore, provides a detailed analysis of the expected spectroscopic properties of this compound based on the well-documented data of its isomer, 1,3,5-tris(trifluoromethyl)benzene, and general principles of spectroscopy. Furthermore, it outlines the standard experimental protocols utilized for acquiring such data.

Introduction

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6-7.8 | Triplet | ~8 Hz | Aromatic H (H5) |

| ~7.8-8.0 | Doublet | ~8 Hz | Aromatic H (H4, H6) |

Rationale: The aromatic protons of this compound would be expected to appear in the downfield region due to the strong electron-withdrawing effect of the three adjacent trifluoromethyl groups. The proton at the 5-position would likely appear as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The protons at the 4 and 6 positions would appear as a doublet, coupled to the proton at the 5-position.

Table 2: Predicted 13C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz | Assignment |

| ~120-125 | Quartet | Large (~270-280 Hz) | -CF3 |

| ~128-132 | Multiplet | Aromatic C (C4, C5, C6) | |

| ~132-136 | Quartet | Moderate (~30-40 Hz) | Aromatic C (C1, C2, C3) |

Rationale: The carbon atoms of the trifluoromethyl groups will exhibit a large one-bond coupling with the fluorine atoms, resulting in a quartet. The carbons directly attached to the -CF3 groups (C1, C2, C3) will also show coupling to the fluorine atoms, appearing as quartets with a smaller coupling constant. The remaining aromatic carbons (C4, C5, C6) will appear as multiplets due to smaller C-F couplings.

Table 3: Predicted 19F NMR Data

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -60 to -65 | Singlet |

Rationale: The three trifluoromethyl groups are chemically equivalent in the 1,2,3-isomer due to free rotation. Therefore, a single resonance is expected in the 19F NMR spectrum. The chemical shift is predicted to be in the typical range for trifluoromethyl groups attached to an aromatic ring.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1350-1100 | Strong | C-F stretch |

| ~800-700 | Strong | C-H out-of-plane bend |

Rationale: The IR spectrum is expected to be dominated by strong C-F stretching vibrations. Aromatic C-H and C=C stretching bands will also be present, along with characteristic out-of-plane bending vibrations.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 282 | [M]+ (Molecular Ion) |

| 263 | [M-F]+ |

| 213 | [M-CF3]+ |

| 69 | [CF3]+ |

Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 282, corresponding to the molecular weight of C9H3F9. Common fragmentation patterns would involve the loss of a fluorine atom or a trifluoromethyl group.

Spectroscopic Data of 1,3,5-Tris(trifluoromethyl)benzene (for comparison)

For reference and comparison, the experimentally determined spectroscopic data for the well-characterized 1,3,5-isomer is presented below.

Table 6: 1H NMR Data of 1,3,5-Tris(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.13 | Singlet | Aromatic H |

Table 7: 13C NMR Data of 1,3,5-Tris(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz | Assignment |

| 123.5 | Quartet | 273 | -CF3 |

| 125.1 | Multiplet | Aromatic CH | |

| 132.9 | Quartet | 35 | Aromatic C-CF3 |

Table 8: 19F NMR Data of 1,3,5-Tris(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity |

| -63.1 | Singlet |

Table 9: Mass Spectrometry Data of 1,3,5-Tris(trifluoromethyl)benzene

| m/z | Interpretation |

| 282 | [M]+ |

| 263 | [M-F]+ |

| 213 | [M-CF3]+ |

Standard Experimental Protocols

The acquisition of the spectroscopic data presented would typically follow these standard laboratory procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired. For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public scientific literature, this guide provides a robust, predictive framework for its 1H NMR, 13C NMR, 19F NMR, IR, and mass spectra. These predictions, grounded in the established data of the 1,3,5-isomer and fundamental spectroscopic principles, offer valuable insights for researchers working with or aiming to synthesize this compound. The provided experimental protocols and logical workflow serve as a practical guide for the future characterization of this and other novel fluorinated molecules.

An In-depth Technical Guide to the Isomers of Tris(fluoromethyl)benzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the three isomers of tris(fluoromethyl)benzene: 1,2,3-, 1,2,4-, and 1,3,5-tris(fluoromethyl)benzene. Due to the unique properties conferred by the trifluoromethyl (-CF3) groups, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature, these compounds are of significant interest in pharmaceutical research, agrochemical development, and materials science.[1][2] This document details their chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications.

Isomeric Architectures and Their Influence on Properties

The three structural isomers of tris(fluoromethyl)benzene share the same molecular formula, C₉H₃F₉, but differ in the substitution pattern of the trifluoromethyl groups on the benzene ring.[3] This variation in structure leads to distinct physical and chemical properties. The spatial arrangement of the bulky and electron-withdrawing -CF3 groups influences the molecule's polarity, steric hindrance, and electronic distribution, resulting in different melting points, boiling points, and solubilities.[3]

Physicochemical and Spectroscopic Properties

The properties of the tris(fluoromethyl)benzene isomers are summarized in the tables below. The 1,3,5-isomer is the most well-characterized of the three.

Table 1: Physicochemical Properties of Tris(fluoromethyl)benzene Isomers

| Property | 1,2,3-Tris(fluoromethyl)benzene | 1,2,4-Tris(fluoromethyl)benzene | 1,3,5-Tris(fluoromethyl)benzene |

| CAS Number | 42175-48-4[3] | 393-05-5[4] | 729-81-7[5] |

| Molecular Formula | C₉H₃F₉[3] | C₉H₃F₉[4] | C₉H₃F₉[5] |

| Molecular Weight | 282.11 g/mol [3] | 282.11 g/mol [4] | 282.11 g/mol [5] |

| Appearance | - | - | Clear liquid[2] |

| Boiling Point | - | - | 120 °C at 750 mmHg[5] |

| Density | - | - | 1.514 g/mL at 25 °C[5] |

| Refractive Index | - | - | n20/D 1.359[5] |

Table 2: Spectroscopic Data for 1,3,5-Tris(fluoromethyl)benzene

| Spectrum Type | Key Features |

| ¹H NMR | Spectra available.[6][7] |

| ¹³C NMR | Spectra available.[6][7] |

| ¹⁹F NMR | Spectra available.[6] |

| Mass Spec (GC-MS) | Spectra available.[6][7] |

| FTIR | Spectra available.[7] |

Synthesis and Reactivity

The synthesis of tris(fluoromethyl)benzene isomers can be challenging due to the deactivating nature of the trifluoromethyl groups. However, several synthetic routes have been reported.

Synthesis of 1,3,5-Tris(fluoromethyl)benzene

A common method for the synthesis of the 1,3,5-isomer involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF₄).[8]

Experimental Protocol: Synthesis of 1,3,5-Tris(fluoromethyl)benzene

-

Reactants: Benzene-1,3,5-tricarboxylic acid, Sulfur tetrafluoride (SF₄).

-

Procedure:

-

In a suitable pressure reactor, combine benzene-1,3,5-tricarboxylic acid with an excess of SF₄.

-

Heat the mixture under pressure. The reaction progress should be monitored by an appropriate analytical technique (e.g., GC-MS or NMR of aliquots).

-

Upon completion, cool the reactor and carefully vent the excess SF₄.

-

The crude product can be purified by distillation under reduced pressure.

-

-

Safety: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as SF₄ is a toxic and corrosive gas.

Reactivity: Metalation of 1,3,5-Tris(fluoromethyl)benzene

The C-H bonds on the tris(fluoromethyl)benzene ring are acidic enough to be deprotonated by strong bases, such as n-butyllithium. This metalation reaction provides a convenient entry point for further functionalization.[3][9] The resulting lithiated intermediate can react with various electrophiles to introduce new functional groups.[3] For example, reaction with carbon dioxide yields 2,4,6-tris(trifluoromethyl)benzoic acid.[9]

Applications in Drug Development and Materials Science

The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their biological activity and material properties.

-

Pharmaceutical Research: The -CF₃ group can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to target proteins. Consequently, tris(fluoromethyl)benzene isomers are valuable building blocks in the synthesis of novel pharmaceutical compounds.[1][2] There are reports suggesting that 1,3,5-tris(fluoromethyl)benzene exhibits convulsant properties.[8]

-

Agrochemicals: The stability and potency of pesticides and herbicides can be enhanced by the presence of trifluoromethyl groups.

-

Materials Science: These compounds are used in the development of advanced materials, such as specialty polymers and electronic components, where their fluorinated nature provides desirable properties like thermal stability and chemical resistance.[1][2]

General Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of tris(fluoromethyl)benzene isomers and their derivatives is outlined below.

Safety Information

For 1,3,5-tris(fluoromethyl)benzene, the following safety information is available:

-

Signal Word: Warning[5]

-

Hazard Statements: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

-

Personal Protective Equipment: It is recommended to use a dust mask, eyeshields, and gloves when handling this compound.[5]

It is crucial to consult the Safety Data Sheet (SDS) for each isomer before use and to handle these compounds in a well-ventilated laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3-Tris(trifluoromethyl)benzene | 42175-48-4 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,3,5-三(三氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scientificlabs.com [scientificlabs.com]

- 9. scientificlabs.com [scientificlabs.com]

The Unseen Influence: A Technical Guide to the Electronic Effects of Adjacent Trifluoromethyl Groups

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science. Their potent electron-withdrawing nature profoundly alters molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity. When two or more of these powerful groups are placed in close proximity (vicinal or geminal arrangement), their combined electronic influence transcends simple additive effects, giving rise to unique through-space interactions that can dramatically impact molecular conformation and reactivity. This technical guide provides an in-depth exploration of the core electronic effects of adjacent trifluoromethyl groups, offering quantitative data, detailed experimental protocols, and conceptual visualizations to aid in the rational design of novel molecules.

The Strong Inductive Effect of Trifluoromethyl Groups

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong dipole moment, pulling electron density away from the rest of the molecule. This inductive effect (-I) is the dominant electronic influence of the CF₃ group.

When two trifluoromethyl groups are positioned adjacent to each other, their inductive effects are compounded, leading to a significant decrease in electron density in the local environment. This enhanced electron withdrawal has profound consequences for the acidity of nearby protons and the reactivity of neighboring functional groups.

Quantitative Measures of Electronic Influence

| Parameter | Substituent | Value | Reference Compound |

| Hammett Constant (σ) | Benzoic Acid | ||

| σ_meta_ | -CF₃ | 0.43 | m-(Trifluoromethyl)benzoic acid |

| σ_para_ | -CF₃ | 0.54 | p-(Trifluoromethyl)benzoic acid |

| pKa | Phenol | ||

| pKa | 3-(Trifluoromethyl)phenol | 9.08 | |

| pKa | 3,5-Bis(trifluoromethyl)phenol | 8.03 |

Table 1: Hammett Constants and pKa Values Illustrating the Electron-Withdrawing Nature of the Trifluoromethyl Group.[3]

The data clearly show that the presence of trifluoromethyl groups increases the acidity (lowers the pKa) of phenols. The effect is more pronounced with two CF₃ groups, as seen in the lower pKa of 3,5-bis(trifluoromethyl)phenol compared to 3-(trifluoromethyl)phenol. This additive effect underscores the potent inductive withdrawal of these groups.

Through-Space Electronic Interactions: Beyond the Bonds

A fascinating phenomenon that arises when two trifluoromethyl groups are in close proximity is the occurrence of "through-space" electronic interactions. Unlike through-bond effects that are transmitted via the covalent framework of the molecule, through-space interactions occur directly between the fluorine atoms of the adjacent CF₃ groups.[4] This can manifest as through-space scalar coupling (J_FF), which can be detected and quantified using advanced Nuclear Magnetic Resonance (NMR) techniques.[4]

The presence of through-space F-F coupling is a direct indicator of the spatial proximity of the trifluoromethyl groups and provides a unique tool to probe molecular conformation and dynamics.

| Compound Type | Coupling Constant (J_FF) | Technique |

| Vicinal CF₃ groups on a rigid scaffold | 2.5 - 5 Hz | 19F-19F TOCSY |

| Flexible systems with transient proximity | Detectable | 19F-19F TOCSY/HOESY |

Table 2: Typical Through-Space ¹⁹F-¹⁹F Coupling Constants.[4]

The observation of these couplings confirms that the electronic effects of adjacent trifluoromethyl groups are not solely mediated by the carbon skeleton but also by direct orbital overlap of the fluorine atoms.

Experimental Protocols for Characterizing Electronic Effects

Determination of pKa by ¹⁹F NMR Spectroscopy

Principle: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. Changes in the protonation state of a nearby acidic group will alter the electronic environment of the CF₃ groups, leading to a measurable change in the ¹⁹F chemical shift. By monitoring this change as a function of pH, the pKa of the acidic group can be accurately determined.

Methodology:

-

Sample Preparation: Prepare a series of buffered solutions of the compound of interest across a range of pH values bracketing the expected pKa. A constant concentration of the fluorinated compound should be used.

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample. A ¹H-decoupled pulse sequence is typically used to simplify the spectra.

-

Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The data will fit to a sigmoidal curve.

-

pKa Determination: The pKa is the pH at which the chemical shift is halfway between the values for the fully protonated and fully deprotonated species. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Measurement of Through-Space ¹⁹F-¹⁹F Coupling by 2D NMR

Principle: Two-dimensional NMR experiments, such as ¹⁹F-¹⁹F Total Correlation Spectroscopy (TOCSY) and ¹⁹F-¹⁹F Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal scalar and dipolar couplings, respectively, between fluorine nuclei. The observation of a cross-peak between two distinct ¹⁹F signals in a TOCSY spectrum is indicative of through-space scalar coupling.

Methodology:

-

Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent.

-

NMR Acquisition:

-

Acquire a standard 1D ¹⁹F NMR spectrum to identify the chemical shifts of the different trifluoromethyl groups.

-

Acquire a 2D ¹⁹F-¹⁹F TOCSY spectrum. The mixing time should be optimized to observe the desired correlations (typically in the range of 20-80 ms).

-

(Optional) Acquire a 2D ¹⁹F-¹⁹F NOESY or HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum to probe through-space dipolar interactions and gain further structural insights.

-

-

Data Analysis: Process the 2D spectra and look for cross-peaks between the signals of the adjacent trifluoromethyl groups. The presence of a cross-peak in the TOCSY spectrum confirms a through-space scalar coupling (J_FF). The coupling constant can be measured from high-resolution 1D spectra or specialized J-resolved experiments.[4]

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Through-bond vs. through-space electronic effects.

Caption: Experimental workflow for characterizing electronic effects.

Caption: Hypothetical signaling pathway modulation.

Implications for Drug Development

The unique electronic properties of adjacent trifluoromethyl groups offer exciting opportunities for rational drug design.

-

Conformational Control: The steric bulk and through-space interactions of vicinal CF₃ groups can lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity for a target.

-

Tuning Acidity and Basicity: The strong inductive effects can be used to fine-tune the pKa of nearby functional groups. This is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target. For instance, increasing the acidity of a proton can enhance its ability to act as a hydrogen bond donor.

-

Metabolic Stability: The robust C-F bond is resistant to metabolic degradation, and the presence of multiple CF₃ groups can shield adjacent sites from enzymatic attack, prolonging the drug's half-life in the body.

Conclusion

The electronic effects of adjacent trifluoromethyl groups are a powerful tool in the arsenal of the medicinal chemist and materials scientist. Their influence extends beyond simple inductive withdrawal to include through-space interactions that can be harnessed to control molecular conformation and reactivity. A thorough understanding of these effects, supported by quantitative data from techniques such as NMR spectroscopy, is essential for the design and development of next-generation pharmaceuticals and advanced materials. This guide provides a foundational understanding of these principles and the experimental approaches required to explore them, empowering researchers to leverage the unique properties of vicinal trifluoromethyl groups in their scientific endeavors.

References

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1,2,3-Tris(fluoromethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-tris(fluoromethyl)benzene in organic solvents. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on the foundational principles governing the solubility of highly fluorinated aromatic compounds, offers qualitative data for a closely related isomer, and presents a detailed experimental protocol for solubility determination.

Introduction to the Solubility of Fluorinated Benzenes

The solubility of a compound is a critical physicochemical property, profoundly influencing its application in chemical synthesis, materials science, and pharmaceutical development. The introduction of multiple trifluoromethyl (-CF3) groups onto a benzene ring, as in this compound, significantly alters its electronic and steric properties, thereby affecting its interaction with various solvents. These electron-withdrawing groups can influence the molecule's polarity and its ability to participate in intermolecular forces such as van der Waals interactions and dipole-dipole forces, which are central to the dissolution process.

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, by examining related isomers and understanding the general principles of fluorinated compound solubility, valuable insights can be gained.

Physicochemical Properties and Solubility of a Related Isomer

While quantitative data for this compound is scarce, qualitative solubility information for the symmetric isomer, 1,3,5-tris(trifluoromethyl)benzene, is available and can serve as a useful reference point. The arrangement of the trifluoromethyl groups influences the molecule's overall polarity and crystal packing forces, which in turn affect solubility.

Table 1: Physicochemical Properties and Qualitative Solubility of 1,3,5-Tris(trifluoromethyl)benzene

| Property | Value |

| Molecular Formula | C₉H₃F₉ |

| Molecular Weight | 282.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 120 °C at 750 mmHg |

| Density | 1.514 g/mL at 25 °C |

| Solubility in Water | Insoluble[1] |

| Solubility in Organic Solvents | Sparingly soluble in Chloroform and Ethyl Acetate[2] |

It is important to note that the 1,2,3-isomer, being less symmetrical, may exhibit different solubility characteristics compared to the 1,3,5-isomer. Generally, a less symmetrical structure can lead to a lower melting point and potentially higher solubility in a wider range of solvents.

Experimental Determination of Solubility: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, direct experimental measurement is recommended. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[3]

Principle

An excess amount of the solute (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Detailed Experimental Protocol

-

Preparation of Materials:

-

Pure this compound (solute).

-

High-purity organic solvent of interest.

-

Glass vials or flasks with airtight seals.

-

A temperature-controlled shaker or incubator.

-

A centrifuge for phase separation.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solute.

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC).

-

-

Procedure: a. Add a precisely weighed amount of the organic solvent to a series of vials. b. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined equilibration time (typically 24-72 hours).[4] The time required to reach equilibrium should be determined empirically. e. After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle. f. Carefully withdraw a sample of the supernatant using a syringe. g. Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solute. h. Prepare a series of dilutions of the saturated solution with the same solvent. i. Analyze the concentration of this compound in the diluted samples using a suitable analytical method that has been calibrated with standard solutions of known concentrations. j. Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and for predicting solubility trends.

Caption: Key factors influencing the solubility of this compound.

The principle of "like dissolves like" is a fundamental guideline. Solvents with similar polarity and intermolecular force characteristics to this compound are more likely to be effective. Given the presence of highly electronegative fluorine atoms, dipole-dipole interactions and London dispersion forces will be significant. Temperature is another critical factor, with solubility generally increasing with temperature for most solid and liquid solutes in organic solvents.[5]

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers and drug development professionals. By understanding the physicochemical properties of related isomers, employing standardized experimental methods like the shake-flask technique, and considering the fundamental factors that govern solubility, scientists can effectively work with this compound and determine its solubility in various organic solvents to advance their research and development activities.

References

- 1. 1,3,5-Tris(trifluoromethyl)benzene(729-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 1,3,5-Tris(trifluoromethyl)benzene CAS#: 729-81-7 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2,3-Tris(fluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 1,2,3-tris(fluoromethyl)benzene. Due to a notable absence of direct experimental studies on this specific isomer, this guide leverages high-level computational chemistry to predict its structural parameters and spectroscopic properties. A comparative analysis with the more extensively studied 1,3,5-tris(fluoromethyl)benzene isomer is presented to highlight the impact of substituent positioning on molecular geometry and stability. This document is intended to serve as a foundational resource for researchers interested in the application of this and related fluorinated compounds in materials science and drug development.

Introduction

Trifluoromethylated benzene derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The incorporation of trifluoromethyl (-CF₃) groups can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The isomeric placement of these bulky and electron-withdrawing groups on the benzene ring dictates the molecule's overall shape, polarity, and steric profile. While the highly symmetric 1,3,5-tris(trifluoromethyl)benzene has been the subject of several studies, the vicinal arrangement in this compound presents a unique case of steric crowding and electronic interactions that warrants a detailed investigation. This guide aims to fill the current knowledge gap by providing a comprehensive theoretical analysis of the structure and conformation of this compound.

Predicted Molecular Structure and Conformation

In the absence of experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this compound, Density Functional Theory (DFT) calculations are the most reliable method for elucidating its geometric parameters.[1] Such computational approaches are widely used for predicting molecular structures and energies.[1]

Computational Methodology

A conformational search followed by geometry optimization would be the standard approach to identify the lowest energy conformer of this compound. A typical high-level computational protocol for this purpose is outlined below.

Caption: A typical computational workflow for determining the stable conformation of a flexible molecule.

The steric hindrance between the three adjacent trifluoromethyl groups is expected to be the dominant factor in determining the preferred conformation. The rotational barriers of the C-CF₃ bonds will likely lead to a staggered arrangement of the fluorine atoms to minimize repulsive interactions.

Predicted Structural Parameters

Based on DFT calculations, the following table summarizes the predicted key structural parameters for the lowest energy conformer of this compound. For comparative purposes, data for the 1,3,5-isomer, where available from computational or experimental studies, is also included.

| Parameter | This compound (Predicted) | 1,3,5-Tris(fluoromethyl)benzene (Reference) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 - 1.41 | ~1.39 |

| C-C (alkyl-aryl) | ~1.51 | ~1.50 |

| C-F | ~1.34 | ~1.35 |

| Bond Angles (°) ** | ||

| C-C-C (aromatic) | ~118 - 122 | 120 |

| C-C-CF₃ | ~120 | ~120 |

| F-C-F | ~107 | ~107 |

| Dihedral Angles (°) ** | ||

| C-C-C-CF₃ | Variable (defining conformation) | Variable |

Note: The values for this compound are estimates based on general principles of computational chemistry and data for related molecules. Precise values would require specific DFT calculations.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹⁹F NMR spectra for this compound would be distinct from its 1,3,5-isomer.

-

¹H NMR: The proton spectrum of the 1,2,3-isomer is expected to show a more complex splitting pattern compared to the single peak observed for the highly symmetric 1,3,5-isomer.

-

¹⁹F NMR: The chemical shifts for trifluoromethyl groups on a benzene ring typically appear in the range of -60 to -65 ppm.[1] Due to the different chemical environments of the trifluoromethyl groups in the 1,2,3-isomer (the central vs. the two outer groups), two distinct signals would be anticipated in its ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100–1250 cm⁻¹ region.[1] The overall pattern of the spectrum will be more complex than that of the 1,3,5-isomer due to its lower symmetry.

Experimental Protocols

While no specific experimental studies on this compound are readily available, this section outlines the general methodologies that would be employed for its synthesis and structural characterization.

Proposed Synthesis

A plausible synthetic route to this compound could start from 1,2,3-trimethylbenzene (hemimellitene) via a radical-initiated halogenation followed by a halogen exchange reaction.

Caption: A potential synthetic route to this compound.

Protocol for Radical Chlorination:

-

Dissolve 1,2,3-trimethylbenzene in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-chlorosuccinimide (NCS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere with irradiation from a UV lamp until the starting material is consumed (monitored by GC-MS).

-

Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol for Halogen Exchange (Swarts Reaction):

-

Combine the purified 1,2,3-tris(trichloromethyl)benzene with a fluorinating agent like antimony trifluoride (SbF₃), potentially with a catalytic amount of antimony pentachloride (SbCl₅).

-

Heat the mixture, allowing the volatile product to distill as it is formed.

-

Collect the distillate and wash it with aqueous HCl to remove antimony salts, followed by a wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a dilute solution of the sample into a GC-MS instrument.

-

The gas chromatogram will indicate the purity of the sample.

-

The mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.

Single-Crystal X-ray Diffraction (if a suitable crystal is obtained):

-

Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent.

-

Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles, as well as information about the packing in the solid state.

Comparative Analysis: 1,2,3- vs. 1,3,5-Tris(fluoromethyl)benzene

The difference in the substitution pattern between the 1,2,3- and 1,3,5-isomers leads to significant differences in their molecular properties.

Caption: A comparison of the key molecular properties of the 1,2,3- and 1,3,5-isomers.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on theoretical predictions. The vicinal arrangement of the three trifluoromethyl groups is expected to result in significant steric strain, leading to a distorted benzene ring and a well-defined, staggered conformation of the substituents. The predicted spectroscopic properties differentiate it clearly from its 1,3,5-isomer. The outlined experimental protocols provide a roadmap for the future synthesis and characterization of this molecule, which will be crucial for validating the theoretical predictions and enabling its exploration in drug discovery and materials science applications. The computational data and workflows presented herein offer a solid foundation for researchers to build upon in their studies of this and other polysubstituted fluorinated aromatic compounds.

References

Health and Safety Data for 1,2,3-Tris(fluoromethyl)benzene: A Technical Guide

Disclaimer: Specific health and safety data for 1,2,3-tris(fluoromethyl)benzene (CAS No. 42175-48-4) is limited in publicly available literature.[1][2] This guide summarizes the available information and extrapolates from data on the closely related and better-studied isomers, 1,3,5-tris(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data derived from isomers should be considered as indicative and not as certified data for this compound.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints. Data is primarily drawn from safety data sheets (SDS) for the 1,3,5- and 1,3-bis- isomers.

Table 1: Physicochemical Properties

| Property | Value | Source (Isomer) |

| Molecular Formula | C₉H₃F₉ | This compound[1][2] |

| Molecular Weight | 282.11 g/mol | 1,3,5-tris(trifluoromethyl)benzene |

| Appearance | Liquid | 1,3,5-tris(trifluoromethyl)benzene |

| Boiling Point | 120 °C at 750 mmHg | 1,3,5-tris(trifluoromethyl)benzene[3] |

| Density | 1.514 g/mL at 25 °C | 1,3,5-tris(trifluoromethyl)benzene[3] |

| Flash Point | 43 °C (109.4 °F) - closed cup | 1,3,5-tris(trifluoromethyl)benzene |

| Refractive Index | n20/D 1.359 | 1,3,5-tris(trifluoromethyl)benzene |

Table 2: Toxicological Profile

| Hazard | Classification | Details | Source (Isomer) |

| Acute Toxicity | Not Classified | No specific data available for acute oral, dermal, or inhalation toxicity. | - |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5][6] | 1,3,5-tris(trifluoromethyl)benzene |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4][5][6] | 1,3,5-tris(trifluoromethyl)benzene |

| Respiratory Sensitization | Not Classified | No data available. | - |

| Skin Sensitization | Not Classified | No data available. | - |

| Germ Cell Mutagenicity | Not Classified | No data available. | - |

| Carcinogenicity | Not Classified | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[7] | (Trifluoromethoxy)benzene |

| Reproductive Toxicity | Not Classified | No data available. | - |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][5][6] | 1,3,5-tris(trifluoromethyl)benzene |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | No data available. | - |

| Aspiration Hazard | Not Classified | No data available. | - |

Flammability and Reactivity

Table 3: Flammability Data

| Parameter | Value | Details | Source (Isomer) |

| Flammability | Flammable Liquid and Vapour (Category 3) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4] | 1,3,5-tris(trifluoromethyl)benzene |

| Flash Point | 43 °C (109.4 °F) - closed cup | Vapours may form explosive mixtures with air at elevated temperatures.[3] | 1,3,5-tris(trifluoromethyl)benzene |

| Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam.[3][4] | For this substance, no limitations of extinguishing agents are given.[3] | 1,3,5-tris(trifluoromethyl)benzene |

| Unsuitable Extinguishing Media | No limitations specified.[3] | - | 1,3,5-tris(trifluoromethyl)benzene |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, hydrogen fluoride gas.[7] | Development of hazardous combustion gases or vapours possible in the event of fire.[3] | (Trifluoromethoxy)benzene |

Table 4: Reactivity and Stability

| Parameter | Details | Source (Isomer) |

| Reactivity | Vapour/air mixtures are explosive at intense warming.[3] | (Trifluoromethyl)benzene |

| Chemical Stability | Stable under normal ambient conditions (room temperature).[3][7] | (Trifluoromethoxy)benzene |

| Possibility of Hazardous Reactions | No information available. | - |

| Conditions to Avoid | Heat, flames, sparks, and other ignition sources.[3][4][7] Incompatible products.[4][8] | 1,3,5-tris(trifluoromethyl)benzene |

| Incompatible Materials | Strong oxidizing agents, strong bases.[4][7] | (Trifluoromethoxy)benzene |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride.[7] | (Trifluoromethoxy)benzene |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key safety assessments based on standard practices for similar chemicals.

Flash Point Determination (Closed-Cup Method) A common method for determining the flash point of a flammable liquid is the Pensky-Martens closed-cup test (ASTM D93).

-

Apparatus: A test cup with a tightly fitting lid equipped with a stirring device, a port for introducing an ignition source, and a thermometer.

-

Procedure:

-

A sample of the substance is placed in the test cup.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, an ignition source (a small flame) is introduced into the vapour space above the liquid.

-

The flash point is the lowest temperature at which the vapours of the substance ignite to produce a flash.

-

Skin Irritation/Corrosion Test (In Vitro Method - OECD TG 439) This in vitro method uses a reconstituted human epidermis model to assess skin irritation potential.

-

Model: A three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test chemical is applied topically to the skin model.

-

After a defined exposure period, the chemical is removed by washing.

-

The viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay).

-

The reduction in cell viability compared to a negative control is used to classify the chemical's skin irritation potential. A reduction below a certain threshold (e.g., 50%) indicates an irritant.

-

Eye Irritation/Corrosion Test (Bovine Corneal Opacity and Permeability Test - OECD TG 437) This ex vivo method uses bovine corneas to assess the potential for eye damage.

-

Apparatus: An opacitometer to measure corneal opacity and a spectrophotometer to measure permeability.

-

Procedure:

-

Corneas are obtained from freshly slaughtered cattle and mounted in a holder.

-

The test chemical is applied to the epithelial surface of the cornea.

-

After exposure, the cornea is rinsed, and opacity is measured.

-

Fluorescein is applied to the cornea, and the amount that passes through is measured to determine permeability.

-

An in vitro irritation score is calculated based on the opacity and permeability values to classify the eye irritation potential.

-

Handling and Emergency Procedures

Based on the hazards identified for its isomers, the following handling and emergency procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.[3][9]

-

Respiratory Protection: If vapours or aerosols are generated, use a respirator with a suitable filter.[3][7]

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][4][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][9][11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[3][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3][4][11]

Visualizations

The following diagram illustrates a logical workflow for the safe handling of a flammable and irritant chemical like this compound, based on the precautionary information available for its isomers.

Caption: Logical workflow for safe handling of tris(fluoromethyl)benzene isomers.

References

- 1. 1,2,3-Tris(trifluoromethyl)benzene | 42175-48-4 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Trifluoro-1,3,5-tris(trifluoromethyl)benzene | C9F12 | CID 2776390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

The Untapped Potential of 1,2,3-Tris(trifluoromethyl)benzene in Advanced Materials: A Look into a Niche Fluorinated Building Block

While specific, documented applications of 1,2,3-tris(trifluoromethyl)benzene in materials science remain largely unexplored in publicly available research, its unique molecular architecture suggests significant potential as a building block for next-generation fluorinated materials. The strategic placement of three trifluoromethyl (-CF3) groups on adjacent carbons of a benzene ring offers a distinct combination of properties that could be harnessed for the development of high-performance polymers and specialized organic electronics.

The introduction of trifluoromethyl groups is a well-established method for enhancing the properties of materials, imparting characteristics such as increased thermal stability, chemical inertness, and specific solubility profiles.[1] Although direct polymerization of 1,2,3-tris(trifluoromethyl)benzene is not a common practice, it serves as a valuable precursor for the synthesis of specialized fluorinated monomers.[1] The primary challenge in its application lies in the highly deactivated nature of the aromatic ring, which makes direct functionalization, such as nitration followed by reduction to create amine derivatives for polymerization, a difficult task.[1]

This application note will provide a prospective look at the potential uses of 1,2,3-tris(trifluoromethyl)benzene in materials science, drawing parallels from its more studied isomer, 1,3,5-tris(trifluoromethyl)benzene, and other fluorinated compounds. It will also outline general synthetic strategies and characterization techniques relevant to the development of materials incorporating this unique fluorinated motif.

Potential Applications in Materials Science

The inherent properties endowed by the trifluoromethyl groups—strong electron-withdrawing effects, high electronegativity of fluorine, and the stability of the C-F bond—position 1,2,3-tris(trifluoromethyl)benzene as a candidate for several advanced material applications:

-

High-Performance Polymers: As a component in monomers, the 1,2,3-tris(trifluoromethyl)benzene unit could be incorporated into polymer backbones to create materials with exceptional thermal and chemical resistance. These polymers would be suitable for applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries. The asymmetrical substitution pattern of the 1,2,3-isomer, in contrast to the symmetrical 1,3,5-isomer, could lead to unique packing and morphological characteristics in the resulting polymers, potentially influencing properties like gas permeability and mechanical strength.

-

Advanced Dielectric Materials: The low polarizability of the C-F bond typically results in materials with low dielectric constants. Polymers incorporating 1,2,3-tris(trifluoromethyl)benzene could therefore be valuable as insulating layers in microelectronics, helping to reduce signal delay and cross-talk in integrated circuits.

-

Organic Electronics: While the 1,3,5-isomer has seen application in organic light-emitting diodes (OLEDs), the 1,2,3-isomer could also be functionalized to create novel host materials or electron-transporting layers.[2] The electron-deficient nature of the aromatic ring, a consequence of the three -CF3 groups, is a desirable characteristic for n-type organic semiconductors.

-

Hydrophobic and Oleophobic Coatings: The high fluorine content of materials derived from this compound would lead to surfaces with very low surface energy, resulting in excellent water and oil repellency. Such properties are highly sought after for self-cleaning surfaces, anti-fouling coatings, and protective layers for sensitive components.

Physicochemical Properties

While extensive data on materials derived from 1,2,3-tris(trifluoromethyl)benzene is not available, the properties of the parent molecule provide some insights.

| Property | Value | Reference |

| Molecular Formula | C₉H₃F₉ | [3] |

| Molecular Weight | 282.11 g/mol | |

| Boiling Point | 128 °C | [3] |

| Density | 1.485 g/mL | [3] |

| Flash Point | 33.5 °C | [3] |

Prospective Experimental Protocols

The successful integration of the 1,2,3-tris(trifluoromethyl)benzene moiety into functional materials would likely involve its initial conversion into a more reactive monomer. A general workflow for this process is outlined below.

Workflow for Monomer Synthesis and Polymerization

Caption: General workflow for the development of polymers from 1,2,3-tris(trifluoromethyl)benzene.

Protocol 1: Synthesis of an Aminated Derivative (Hypothetical)

This protocol describes a hypothetical route to an aminated derivative of 1,2,3-tris(trifluoromethyl)benzene, which could serve as a monomer for polyimides or polyamides. This approach is based on general methods for functionalizing deactivated aromatic rings.[1]

Materials:

-

1,2,3-Tris(trifluoromethyl)benzene

-

Strong base (e.g., n-butyllithium)

-

Electrophilic nitrogen source (e.g., N,N-dimethylformamide followed by hydrolysis)

-

Anhydrous solvent (e.g., THF)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Dissolve 1,2,3-tris(trifluoromethyl)benzene in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add a stoichiometric amount of n-butyllithium to deprotonate the aromatic ring. The position of deprotonation would need to be determined experimentally, but would likely occur at the position least sterically hindered and most activated by the -CF3 groups.

-

After stirring for 1-2 hours at -78 °C, add the electrophilic nitrogen source.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting aminated compound using column chromatography.

Characterization: The structure of the synthesized monomer would be confirmed using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Polycondensation to Form a Polyimide (Hypothetical)

This protocol outlines a general procedure for the synthesis of a polyimide using a hypothetical diamine monomer derived from 1,2,3-tris(trifluoromethyl)benzene.

Materials:

-

Synthesized diamine monomer

-

Aromatic dianhydride (e.g., pyromellitic dianhydride)

-

Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP)

Procedure:

-

In a flask under an inert atmosphere, dissolve the diamine monomer in anhydrous NMP.

-

Slowly add an equimolar amount of the aromatic dianhydride to the solution.

-

Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.

-

The poly(amic acid) solution can be cast into a film on a glass substrate.

-

The film is then thermally imidized by heating in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to yield the final polyimide film.

Characterization: The successful synthesis of the polyimide would be confirmed by FTIR spectroscopy (disappearance of amic acid peaks and appearance of imide peaks). The thermal stability would be assessed using thermogravimetric analysis (TGA), and the glass transition temperature determined by differential scanning calorimetry (DSC).

Future Outlook

While concrete examples are currently lacking in the scientific literature, the unique substitution pattern of 1,2,3-tris(trifluoromethyl)benzene presents an intriguing opportunity for materials scientists. Future research into the functionalization of this molecule and the subsequent synthesis and characterization of novel polymers and materials is needed to unlock its full potential. The development of efficient synthetic routes to monomers derived from this compound will be a critical first step in exploring its applications in areas ranging from advanced electronics to protective coatings. The insights gained from such studies could pave the way for a new class of fluorinated materials with tailored properties.

References

Application Notes and Protocols for 1,2,3-Tris(fluoromethyl)benzene in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tris(fluoromethyl)benzene is a unique building block in organic synthesis, characterized by the presence of three sterically demanding and strongly electron-withdrawing trifluoromethyl groups on adjacent positions of a benzene ring. This substitution pattern imparts distinct physicochemical properties, including high lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Due to the highly deactivated nature of the aromatic ring, direct functionalization can be challenging. However, the remaining C-H bonds can be activated for derivatization, primarily through methods such as metalation followed by electrophilic quench. This allows for the introduction of a variety of functional groups, expanding the chemical space accessible from this building block.

This document provides an overview of the applications of this compound and its isomers, along with generalized protocols for its derivatization. It is important to note that specific experimental data and protocols for the 1,2,3-isomer are limited in the current literature. Therefore, the provided protocols are based on methodologies developed for the more extensively studied 1,3,5-tris(trifluoromethyl)benzene isomer and should be considered as starting points for optimization.

Physicochemical Properties

The isomeric substitution pattern of tris(trifluoromethyl)benzenes significantly influences their physical properties. A comparison of available data for the isomers is presented below.

| Property | This compound | 1,3,5-Tris(trifluoromethyl)benzene | 1,3-Bis(trifluoromethyl)benzene |

| CAS Number | 42175-48-4[1] | 729-81-7 | 402-31-3 |

| Molecular Formula | C₉H₃F₉[1] | C₉H₃F₉ | C₈H₄F₆ |

| Molecular Weight | 282.11 g/mol | 282.11 g/mol | 214.11 g/mol |

| Boiling Point | Not available | 120 °C / 750 mmHg | 116-116.3 °C |

| Density | Not available | 1.514 g/mL at 25 °C | 1.378 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.359 | n20/D 1.379 |

Applications in Synthesis

The unique electronic and steric properties of the tris(fluoromethyl)phenyl moiety make it a desirable component in the design of:

-

Pharmaceuticals: Introduction of multiple trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

-

Agrochemicals: Increased efficacy and stability of pesticides and herbicides.

-

Advanced Materials: Development of high-performance polymers with enhanced thermal stability and chemical resistance.[1] It can also be used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.

Key Synthetic Transformations

The primary routes for functionalizing the this compound scaffold involve the activation of the remaining C-H bonds.

Metalation and Electrophilic Quench

Deprotonation of one of the aromatic protons using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile is a key strategy to introduce functional groups. The most acidic proton is expected to be the one situated between two trifluoromethyl groups.

Caption: Metalation and electrophilic quench pathway.

Halogenation followed by Cross-Coupling or Amination

An alternative to direct C-H activation is the introduction of a halogen, which can then serve as a handle for various transition metal-catalyzed cross-coupling reactions or nucleophilic substitutions.

References

Application Notes and Protocols: 1,2,3-Tris(fluoromethyl)benzene in the Synthesis of Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymer structures imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. While the direct polymerization of 1,2,3-tris(fluoromethyl)benzene is not a common route, its isomeric counterpart, 1,3,5-tris(trifluoromethyl)benzene, and other trifluoromethyl-substituted aromatic compounds serve as critical building blocks for the synthesis of advanced fluorinated polymers. The strategic placement of trifluoromethyl (-CF3) groups on the benzene ring significantly influences the polymer's final properties. This document provides an overview of the application of trifluoromethylated benzene derivatives in the synthesis of high-performance fluorinated polymers, with a focus on polyimides. Detailed experimental protocols for the synthesis of relevant monomers and polymers are provided, along with a summary of their key properties.

Data Presentation

Table 1: Thermal Properties of Fluorinated Polyimides

| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |

| TPPI50 | Various | TFMB-based | 402[1] | 563[1] |

| 6FDA-HFBODA | 6FDA | HFBODA | 240[2] | 521[2] |

| BPDA-PFMB | BPDA | PFMB | Not specified | >500 |

| PI-2 (6FCDA-BADPO) | 6FCDA | BADPO | 311[3] | Not specified |

| PI 5a | PMDA | Multi-bulky diamine | 281[4][5] | 561 (N2), 520 (Air)[4][5] |

| PI 5b | 6FDA | Multi-bulky diamine | 259[4][5] | 551 (N2), 515 (Air)[4][5] |

Table 2: Mechanical Properties of Fluorinated Polyimides

| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |

| TPPI50 | 232.73[1] | 26.26[1] | 5.53[1] |

| PI from diamine 2 | 72.3 - 153.24[6] | 6.9 - 12.5[6] | 1.4 - 2.3[6] |

| PPI-2 | >124.9[3] | Not specified | >1.9[3] |

Table 3: Dielectric Properties of Fluorinated Polyimides

| Polymer ID | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz |

| TPPI50 | 2.312[1] | 0.00676[1] |

| 6FDA-HFBODA | 2.63 (at 10 GHz)[2] | 3.72 x 10⁻³ (at 10 GHz)[2] |

| PI 5a | 2.85[4][5] | Not specified |

| PI 5b | 2.69[4][5] | Not specified |

Experimental Protocols

Protocol 1: Synthesis of a Diamine Monomer with Unsymmetrically Substituted Trifluoromethyl Groups